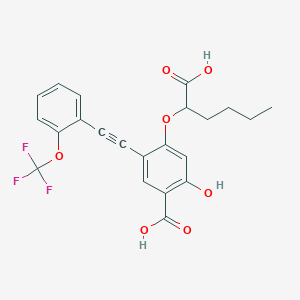

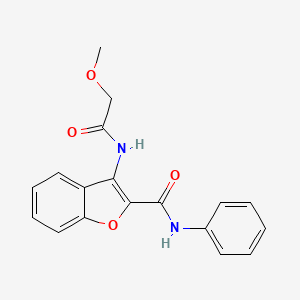

![molecular formula C12H14N2O B2667244 N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide CAS No. 1248098-07-8](/img/structure/B2667244.png)

N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” is a chemical compound with the molecular formula C12H14N2O . It’s a derivative of acetamide, which is an organic compound that serves as the building block for many other interesting compounds .

Synthesis Analysis

The synthesis of “N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and different methods may be used depending on the specific requirements of the synthesis .Molecular Structure Analysis

The molecular structure of “N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” is characterized by the presence of an acetamide group (CONH2) attached to a phenyl ring, which is further substituted with a but-2-yn-1-ylamino group . This structure is also associated with certain physical and chemical properties that can influence its reactivity and potential applications .Chemical Reactions Analysis

“N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” can participate in various chemical reactions due to the presence of reactive functional groups in its structure . For instance, the acetamide group can undergo hydrolysis, while the but-2-yn-1-ylamino group can participate in coupling reactions .Physical And Chemical Properties Analysis

“N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” has a molecular weight of 202.25 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the sources.科学的研究の応用

Chemical Synthesis and Drug Development

N-(2-Hydroxyphenyl)acetamide, a derivative similar to N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide, is an important intermediate in the natural synthesis of antimalarial drugs. Research conducted by Magadum and Yadav (2018) explores the chemoselective monoacetylation of amino groups in compounds like this, which is a crucial step in drug synthesis. This study offers insights into optimizing reaction conditions for efficient drug synthesis processes (Magadum & Yadav, 2018).

Antitumor and Antioxidant Activities

A study by Yurttaş, Tay, and Demirayak (2015) on benzothiazole derivatives, including N-[4-(benzothiazole-2-yl)phenyl]acetamide, reveals their potential antitumor activity. This research highlights the importance of such compounds in the development of cancer therapies (Yurttaş, Tay, & Demirayak, 2015). Additionally, Chkirate et al. (2019) studied pyrazole-acetamide derivatives, demonstrating their significant antioxidant activity, which is valuable in combating oxidative stress-related diseases (Chkirate et al., 2019).

Analytical Chemistry Applications

A study by Lu and Giese (2000) introduced AMACE1, an aminoacetamide electrophore reagent, derived from compounds like N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide. This reagent can be used in trace organic analysis, indicating its importance in analytical chemistry (Lu & Giese, 2000).

Metabolic Studies

Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, which are structurally related to N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide. Their research on human and rat liver microsomes contributes to understanding the metabolic pathways and potential risks associated with such compounds (Coleman et al., 2000).

将来の方向性

The future directions for “N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” could involve further studies to explore its potential applications, particularly in the field of medicinal chemistry. Given its structural features, it could serve as a useful building block for the synthesis of a variety of biologically active compounds .

特性

IUPAC Name |

N-[4-(but-2-ynylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-4-9-13-11-5-7-12(8-6-11)14-10(2)15/h5-8,13H,9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMMVHDWWBUERF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNC1=CC=C(C=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

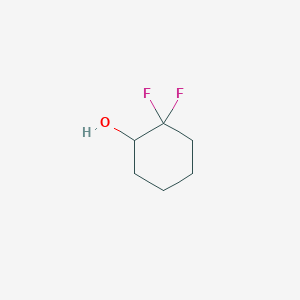

![cis-Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)

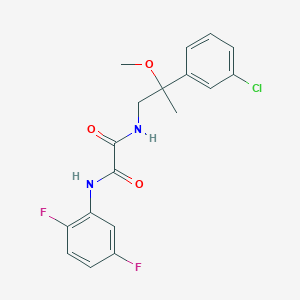

![tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate](/img/structure/B2667162.png)

![N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B2667165.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2667166.png)

![1-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2667167.png)

![(1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2667168.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2667172.png)